Perifosine

Übersicht

Beschreibung

Perifosin ist ein synthetisches, neuartiges Alkylphospholipid, eine Klasse von Verbindungen, die für ihre Antitumor-Eigenschaften bekannt sindDiese Verbindung hat ein erhebliches Potenzial für die Induktion von Zytotoxizität in verschiedenen Krebszelllinien gezeigt, darunter multiples Myelom, Prostatakarzinom und Epithelkarzinomzellen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Perifosin wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Octadecyl-bromid mit 1,1-Dimethylpiperidinium-4-yl-phosphat umfasst. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Wasser, wobei die Reaktion bei erhöhten Temperaturen durchgeführt wird, um eine vollständige Solubilisierung zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Perifosin umfasst die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei oft zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt werden, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Perifosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Perifosin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von Perifosin verändern und seine biologische Aktivität beeinflussen.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können an der Phosphatgruppe auftreten und zur Bildung verschiedener Analoga führen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Alkohole. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und pH-Werten durchgeführt, um Spezifität und Ausbeute zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Perifosin, die jeweils unterschiedliche biologische Aktivitäten und potenzielle therapeutische Anwendungen aufweisen .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

- Colorectal Cancer : Perifosine is currently in Phase III clinical trials for colorectal cancer, where it is being evaluated in combination with other agents. Preclinical studies have shown that this compound exhibits antitumor effects against various cancer models, including colorectal cancer .

- Multiple Myeloma : The compound has shown promise in treating multiple myeloma, particularly when combined with bortezomib and dexamethasone. A randomized Phase III study indicated a median progression-free survival of 22.7 weeks for patients receiving this compound compared to 39 weeks for those on placebo .

- Glioblastoma : A Phase II clinical trial assessed the efficacy of this compound in recurrent glioblastoma patients. Although treatment was well tolerated, the results indicated limited efficacy, with a median progression-free survival of only 1.58 months .

- Sarcoma : this compound has been evaluated in patients with various sarcoma subtypes, yielding mixed results. While some patients exhibited stable disease, overall response rates did not meet clinical trial endpoints .

- Other Tumors : Research indicates that this compound may also be beneficial in treating melanoma, prostate cancer, breast cancer, and hepatocellular carcinoma. However, results have been inconsistent across different studies .

Preclinical Studies

Preclinical studies have extensively documented the effects of this compound across various tumor models:

- In Vitro Studies : this compound has shown significant antitumor activity against melanoma, nervous system tumors, lung cancer, prostate cancer, and breast cancer cell lines. It triggers apoptosis in leukemia cells in a dose-dependent manner .

- In Vivo Studies : Animal models have demonstrated that this compound can prolong survival in murine models of brain metastasis and reduce tumor burden significantly .

Summary of Clinical Trials

| Tumor Type | Phase | Outcome |

|---|---|---|

| Colorectal Cancer | Phase III | Ongoing; combination therapy under investigation |

| Multiple Myeloma | Phase III | Median PFS 22.7 weeks; study discontinued due to lack of efficacy |

| Glioblastoma | Phase II | Limited efficacy; median PFS 1.58 months |

| Sarcoma | Phase II | Mixed results; partial response in a small subset |

| Melanoma | Various | Inconsistent results; ongoing investigations |

Case Studies and Observations

- Combination Therapy : In multiple myeloma treatment regimens combining this compound with established therapies like bortezomib have shown potential for enhanced efficacy .

- Telomerase Inhibition : Long-term administration of this compound has been linked to telomere shortening across various tumor types without affecting normal cells, indicating its potential as an anti-telomerase agent .

- Survival Benefits : In murine models for brain tumors, this compound significantly prolonged survival times and even led to complete tumor regression in specific cases .

Wirkmechanismus

Perifosine exerts its effects by targeting cellular membranes and modulating membrane permeability, lipid composition, and phospholipid metabolism. It inhibits the anti-apoptotic mitogen-activated protein kinase pathway and modulates the balance between the mitogen-activated protein kinase and stress-activated protein kinase pathways, leading to apoptosis. The primary molecular targets include protein kinase B, mitogen-activated protein kinase, and protein kinase C alpha type .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Miltefosin: Ein weiteres Alkylphospholipid mit ähnlichen Antitumor-Eigenschaften.

Edelfosin: Bekannt für seine Fähigkeit, Apoptose in Krebszellen zu induzieren.

Erucylphosphocholin: Zeigt ähnliche Wirkmechanismen und therapeutisches Potenzial.

Einzigartigkeit

Perifosin ist einzigartig in seiner Fähigkeit, Protein-Kinase-B zu hemmen, indem es die Pleckstrin-Homologie-Domäne angreift und so dessen Translokation zur Plasmamembran verhindert. Dieser einzigartige Mechanismus unterscheidet es von anderen Kinase-Inhibitoren, die die Adenosintriphosphat-Bindungsstelle angreifen .

Biologische Aktivität

Perifosine is a synthetic alkylphospholipid that has gained attention for its potential as an anti-cancer agent, particularly due to its ability to inhibit the Akt signaling pathway, which is often dysregulated in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different cancer models, and relevant clinical findings.

This compound primarily exerts its effects by inhibiting the phosphorylation and activation of Akt, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. By blocking this pathway, this compound induces apoptosis and inhibits tumor growth in several cancer types. Key findings regarding its mechanism include:

- Inhibition of Akt : this compound has been shown to inhibit both constitutive and inducible phosphorylation of Akt in a dose-dependent manner across various cancer cell lines, including multiple myeloma (MM) and neuroblastoma (NB) cells .

- Induction of Apoptosis : The compound triggers apoptosis in human leukemia cells and other malignancies through modulation of apoptotic pathways and autophagy .

- Impact on Other Signaling Pathways : Interestingly, this compound has been reported to enhance the phosphorylation of MEK and ERK, indicating a complex interaction with other signaling cascades .

Efficacy in Cancer Models

This compound has demonstrated significant anti-tumor activity across various preclinical models:

- Neuroblastoma : In vivo studies indicated that this compound significantly reduced tumor growth and improved survival rates in mouse models bearing neuroblastoma tumors. The treatment led to regression in some cases, highlighting its potential as a therapeutic option for this aggressive cancer .

- Multiple Myeloma : Clinical trials have shown that this compound exhibits anti-myeloma activity, especially when combined with other agents like bortezomib. In vitro studies confirmed its ability to inhibit MM cell growth by targeting the PI3K/Akt pathway .

- Other Cancers : this compound has also shown efficacy against melanoma, lung, prostate, colon, and breast cancers. Its activity is comparable or superior to its parent compound miltefosine in several models .

Clinical Studies

Several clinical trials have evaluated the safety and efficacy of this compound:

- Phase I Trials : Initial studies indicated that this compound was well tolerated among patients with recurrent or refractory neuroblastoma, with manageable side effects such as nausea and vomiting. However, the overall response rate was low .

- Phase II Trials : A phase II trial in patients with recurrent glioblastoma demonstrated that this compound could inhibit key signaling pathways involved in tumor progression. The results suggested potential benefits when used as part of combination therapies .

Table 1: Efficacy of this compound in Neuroblastoma Models

| Model | Treatment Duration | Tumor Growth Inhibition | Survival Rate Improvement |

|---|---|---|---|

| NGP | 22 days | Significant | Improved |

| BE2 | 24 days | Regression | Not reached |

| KCNR | 18 days | Slower growth | Not reached |

Table 2: Clinical Outcomes from Phase II Trials

| Patient Group | Median Progression-Free Survival (PFS) | Overall Survival (OS) |

|---|---|---|

| All evaluable | 122 days | Not reached |

| Recurrent glioblastoma | Not reported | Not reached |

Eigenschaften

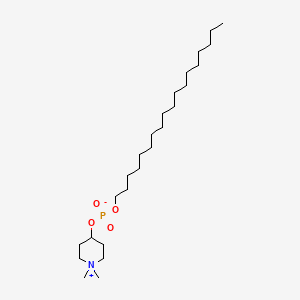

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFPYBIJACMNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048946 | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. | |

| Record name | Perifosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

157716-52-4 | |

| Record name | Perifosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157716-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perifosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157716524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perifosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perifosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl phosphate; 4-((Hydroxy(octadecyloxy)phosphinyl)oxy)-1,1-dimethylpiperidinium inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERIFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWV496552 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of perifosine?

A1: this compound primarily acts by inhibiting the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway. [, , , , , ] It achieves this by preventing the recruitment of AKT, a key protein in this pathway, to the cell membrane. [, ] This disrupts AKT's activation and downstream signaling, ultimately leading to growth inhibition and apoptosis in tumor cells. [, , ]

Q2: What are the downstream effects of this compound on the PI3K/AKT pathway?

A3: this compound inhibits the phosphorylation of AKT and its downstream targets, including p70S6 kinase, GSK3, and mTOR. [, , ] This inhibition leads to cell cycle arrest, apoptosis induction, and autophagy. [, ]

Q3: Does this compound affect other signaling pathways besides PI3K/AKT?

A4: Yes, this compound has been shown to modulate other signaling pathways. It can activate the JNK pathway, which contributes to its proapoptotic effects. [, ] Additionally, this compound can induce the expression of cyclooxygenase-2 (COX-2), and this induction contributes to its anticancer activity. []

Q4: How does this compound affect the mammalian target of rapamycin (mTOR) pathway?

A5: this compound inhibits the mTOR pathway by promoting the degradation of major components in the mTOR axis, including mTOR, raptor, rictor, p70S6K, and 4E-BP1. [] This degradation is mediated by a GSK3/FBW7-dependent mechanism. []

Q5: What is the chemical structure of this compound?

A5: this compound is an alkylphospholipid. Its chemical name is octadecyl-(1,1-dimethyl-piperidinio-4-yl)-phosphate.

Q6: What is the molecular weight of this compound?

A6: The molecular weight of this compound is 403.6 g/mol.

Q7: Is this compound orally bioavailable?

A8: Yes, this compound is orally bioavailable, making it a promising candidate for clinical development. [, , ] This oral bioavailability is a significant advantage over other AKT inhibitors, which are often poorly absorbed.

Q8: How does this compound accumulate in tumor tissues?

A9: this compound exhibits preferential accumulation in tumor tissues compared to plasma, contributing to its antitumor efficacy. [] While the exact mechanisms behind this preferential accumulation are not fully elucidated, it is hypothesized that differences in drug transporter expression and membrane lipid composition between tumor and normal cells may play a role. []

Q9: Is there a correlation between this compound's intratumoral concentration and its antitumor activity?

A10: Yes, a strong correlation has been observed between intratumoral this compound concentration and tumor growth inhibition. [] Higher intratumoral accumulation of this compound is associated with greater antitumor efficacy. []

Q10: What types of cancer cells are sensitive to this compound in vitro?

A11: In vitro studies have shown that this compound exhibits antitumor activity against a broad range of cancer cell lines, including multiple myeloma, Waldenstrom's macroglobulinemia, acute myelogenous leukemia, gastric cancer, lung cancer, head and neck cancer, medulloblastoma, and neuroblastoma. [, , , , , , , , , , , , , ]

Q11: Has this compound shown efficacy in in vivo models of cancer?

A12: Yes, this compound has demonstrated significant antitumor activity in various in vivo models, including human xenograft models of multiple myeloma, Waldenstrom's macroglobulinemia, gastric cancer, lung cancer, and squamous cell carcinoma. [, , , , , ]

Q12: Are there any clinical trials evaluating this compound as a cancer treatment?

A13: Yes, this compound has been investigated in various phases of clinical trials for multiple myeloma, Waldenstrom's macroglobulinemia, and colorectal cancer, among other cancers. [, , , , , , ]

Q13: How does this compound synergize with other anti-cancer agents?

A14: this compound has shown synergistic effects when combined with other anti-cancer agents, including bortezomib, rituximab, dexamethasone, doxorubicin, melphalan, and TRAIL. [, , , , ] These synergistic effects are likely due to targeting multiple signaling pathways involved in tumor cell survival and proliferation.

Q14: Does this compound enhance the cytotoxic activity of TRAIL?

A15: Yes, this compound enhances the cytotoxic activity of TRAIL, a protein that selectively induces apoptosis in cancer cells. [, ] this compound achieves this by increasing the expression of the TRAIL receptor, death receptor 5 (DR5), and by downregulating cFLIP, an inhibitor of the extrinsic apoptotic pathway. [, ]

Q15: Does this compound demonstrate activity against cancer cells that are resistant to conventional therapies?

A16: Yes, both in vitro and in vivo studies have shown that this compound exhibits antitumor activity against cancer cells resistant to conventional therapies, including those resistant to dexamethasone, alkylating agents, nucleoside analogues, and proteasome inhibitors. [, , , ] This suggests that this compound may be a promising therapeutic option for patients with relapsed or refractory cancers.

Q16: What is the impact of bone marrow stromal cells (BMSCs) on this compound's activity?

A17: Unlike some conventional therapies, this compound retains its cytotoxic activity against multiple myeloma cells even in the presence of BMSCs, which are known to provide a protective microenvironment for tumor cells. [] This suggests that this compound can overcome the protective effects of the bone marrow microenvironment, potentially leading to improved therapeutic outcomes.

Q17: Are there any known resistance mechanisms to this compound?

A18: While this compound has shown promise in overcoming resistance to some conventional therapies, emerging evidence suggests that resistance mechanisms can develop. For example, activation of the MEK/ERK pathway has been implicated in resistance to this compound in Waldenstrom's macroglobulinemia. [] Combining this compound with MEK inhibitors may be a potential strategy to overcome this resistance. []

Q18: What are the common side effects observed with this compound in clinical trials?

A19: Common side effects reported in clinical trials include nausea, vomiting, diarrhea, fatigue, and increased creatinine levels. [, ] These side effects are generally manageable with supportive care and dose adjustments.

Q19: Does this compound cause peripheral neuropathy, a common side effect of some chemotherapies?

A20: Unlike some conventional chemotherapies, this compound has not been associated with peripheral neuropathy in clinical trials. [, ] This favorable safety profile makes it an attractive candidate for further clinical development.

Q20: How is this compound concentration measured in biological samples?

A22: Liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique for measuring this compound concentrations in biological samples, such as plasma and tumor tissues. [] This method offers high sensitivity and specificity for accurate quantification of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.